molecular formula C68H94N22O27 B13448919 Follicular gonadotropin-releasing peptide(human)

Follicular gonadotropin-releasing peptide(human)

Cat. No.: B13448919
M. Wt: 1651.6 g/mol
InChI Key: DKEYLEJGJQNZKF-CKJSUDEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of follicular gonadotropin-releasing peptide (human) involves solid-phase peptide synthesis (SPPS). The primary structure of the peptide is confirmed by chemical synthesis, which includes the following steps :

    Amino Acid Coupling: The peptide is synthesized by sequentially adding protected amino acids to a solid support.

    Deprotection: The protecting groups are removed to expose the reactive amino groups.

    Cleavage: The peptide is cleaved from the solid support.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of follicular gonadotropin-releasing peptide (human) typically involves large-scale SPPS. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Mechanism of Action

Follicular gonadotropin-releasing peptide (human) exerts its effects by binding to specific receptors on gonadotropes in the anterior pituitary gland. This binding activates G-protein coupled receptors, leading to the synthesis and secretion of FSH and LH . These hormones then act on the ovaries and testes to regulate gametogenesis and steroidogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Follicular gonadotropin-releasing peptide (human) is unique in its amino acid sequence and its specific role in follicular fluid. Unlike GnRH, which is produced in the hypothalamus, this peptide is isolated from follicular fluid and has a distinct sequence that differentiates it from other gonadotropin-releasing hormones .

Properties

Molecular Formula

C68H94N22O27

Molecular Weight

1651.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1

InChI Key

DKEYLEJGJQNZKF-CKJSUDEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O

Origin of Product

United States

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